molecular formula C14H8F4N2 B13663616 6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13663616
M. Wt: 280.22 g/mol
InChI Key: MLXMMLWWBNBSTQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethyl group at the 3rd position of the phenyl ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the replacement of the fluorine or trifluoromethyl groups with other functional groups .

Scientific Research Applications

6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8F4N2

Molecular Weight

280.22 g/mol

IUPAC Name

6-fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F4N2/c15-11-4-5-13-19-12(8-20(13)7-11)9-2-1-3-10(6-9)14(16,17)18/h1-8H

InChI Key

MLXMMLWWBNBSTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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